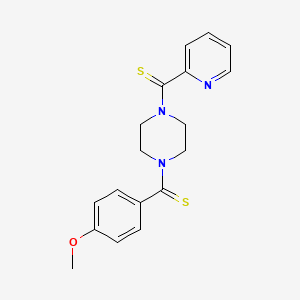
(4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione is a useful research compound. Its molecular formula is C18H19N3OS2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione , with the CAS number 887891-29-4 , is a synthetic derivative that has garnered interest for its potential biological activities. Its structure comprises a piperazine core linked to a methanethione moiety and aromatic groups, suggesting possible interactions with various biological targets.
- Molecular Formula : C18H19N3OS2
- Molecular Weight : 357.5 g/mol
- Structure : The compound features a 4-methoxyphenyl group and a pyridine derivative, which may influence its pharmacological profile.
Biological Activity Overview
Research into the biological activity of this compound is limited, but insights can be drawn from related compounds that share structural similarities. The following sections summarize relevant findings regarding its potential pharmacological effects.
1. Antioxidant Activity
Compounds with similar structural motifs have demonstrated significant antioxidant properties. For instance, derivatives of piperazine and phenolic compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which are critical in preventing oxidative stress-related diseases .
2. Tyrosinase Inhibition
Tyrosinase (TYR) is an enzyme crucial in melanin biosynthesis, and its inhibition is of great interest in treating hyperpigmentation disorders. Studies on structurally related compounds indicate that modifications on the piperazine ring can enhance TYR inhibitory activity. For example, certain derivatives showed IC50 values in the low micromolar range, suggesting that this compound may exhibit similar inhibitory effects .
3. Cytotoxicity and Cell Viability
In vitro assays have been employed to evaluate the cytotoxic effects of related compounds on various cancer cell lines. These studies typically utilize MTT assays to assess cell viability. Results indicate that many piperazine derivatives exhibit low cytotoxicity at concentrations up to 10 μM, making them promising candidates for further development .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
科学研究应用
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown potent activity against HepG2 liver cancer cells with an IC50 value of approximately 2.57 µM. The mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 2.57 | Apoptosis induction |
| MDA-MB-231 | Not specified | Potential cytotoxicity |
| HeLa | Not specified | Photodynamic activity |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, demonstrating effectiveness against several bacterial strains. Preliminary data suggest that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Neuroprotective Effects
In neuropharmacological studies, (4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione has been investigated for its neuroprotective effects. It is believed to mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Hepatocellular Carcinoma
A study demonstrated that treatment with the compound significantly reduced tumor growth in in vivo models of hepatocellular carcinoma (HCC) without causing major toxicity to vital organs . The findings suggest its potential as a therapeutic agent for HCC. -
Case Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against clinical isolates of E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. The study emphasized the need for further exploration into its mechanism of action and formulation into therapeutic agents .
属性
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridine-2-carbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-22-15-7-5-14(6-8-15)17(23)20-10-12-21(13-11-20)18(24)16-4-2-3-9-19-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEPBQNQEDPNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













